

1-Tosylpiperidine-4-carboxylic acid mass spectrometry

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Compound of Interest

Compound Name: 1-Tosylpiperidine-4-carboxylic acid

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An In-depth Technical Guide to the Mass Spectrometry of **1-Tosylpiperidine-4-carboxylic Acid**

Introduction

1-Tosylpiperidine-4-carboxylic acid, with the molecular formula $C_{13}H_{17}NO_4S$ and a molecular weight of 283.35 g/mol, is a bifunctional organic compound featuring a piperidine ring core.^[1]^[2] One of the ring's nitrogen atoms is protected by a tosyl (p-toluenesulfonyl) group, and a carboxylic acid moiety is attached at the 4-position. This unique combination of a sulfonamide and a carboxylic acid makes it a versatile building block in medicinal chemistry and drug development.^[1] The piperidine scaffold is a common motif in many bioactive molecules, while the tosyl group serves as a stable protecting group for the amine, and the carboxylic acid provides a handle for further chemical modifications.^[1]^[3]

Understanding the mass spectrometric behavior of this molecule is critical for its application in synthetic chemistry and pharmaceutical development. Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight, elucidating the structure, and quantifying the presence of such compounds in complex matrices. This guide provides a detailed examination of the mass spectrometric analysis of **1-Tosylpiperidine-4-carboxylic acid**, focusing on ionization principles, fragmentation pathways, and practical experimental protocols for researchers and drug development professionals.

Instrumentation and Ionization Techniques:

Electrospray Ionization (ESI)

Given the polarity imparted by the carboxylic acid and sulfonamide groups, as well as its likely thermal instability, Electrospray Ionization (ESI) is the most suitable ionization technique for **1-Tosylpiperidine-4-carboxylic acid**. ESI is a soft ionization method that allows for the analysis of polar, non-volatile molecules by creating gas-phase ions from a liquid solution with minimal fragmentation in the source. The analysis can be performed in both positive and negative ion modes, each providing complementary structural information.

- **Positive Ion Mode ESI (+ESI):** In this mode, the analyte molecule gains a proton (H^+), typically from the acidic mobile phase, to form a protonated molecule, denoted as $[M+H]^+$. For **1-Tosylpiperidine-4-carboxylic acid**, this results in a pseudomolecular ion at a mass-to-charge ratio (m/z) of 284.0953 (calculated for $C_{13}H_{18}NO_4S^+$). Protonation can occur at several basic sites, including the oxygen atoms of the carboxylic acid or the sulfonyl group.
- **Negative Ion Mode ESI (-ESI):** In this mode, the analyte loses a proton to form a deprotonated molecule, $[M-H]^-$. The highly acidic proton of the carboxylic acid group is readily abstracted, making this mode particularly effective. This results in a pseudomolecular ion at m/z 282.0800 (calculated for $C_{13}H_{16}NO_4S^-$).

The choice between positive and negative modes often depends on the mobile phase composition and the desired sensitivity. For this molecule, both modes are viable and can be used to confirm the molecular weight and provide complementary fragmentation data for structural confirmation.

Mass Spectra and Fragmentation Analysis

Tandem mass spectrometry (MS/MS), which involves the isolation of a precursor ion (e.g., $[M+H]^+$ or $[M-H]^-$) followed by collision-induced dissociation (CID), is essential for structural elucidation. The resulting product ion spectrum reveals characteristic fragmentation patterns.

Positive Ion Mode ($[M+H]^+$) Fragmentation Pathway

The protonated molecule ($[M+H]^+$ at m/z 284.1) undergoes several predictable fragmentation pathways upon CID. The most characteristic cleavages occur at the labile bonds associated

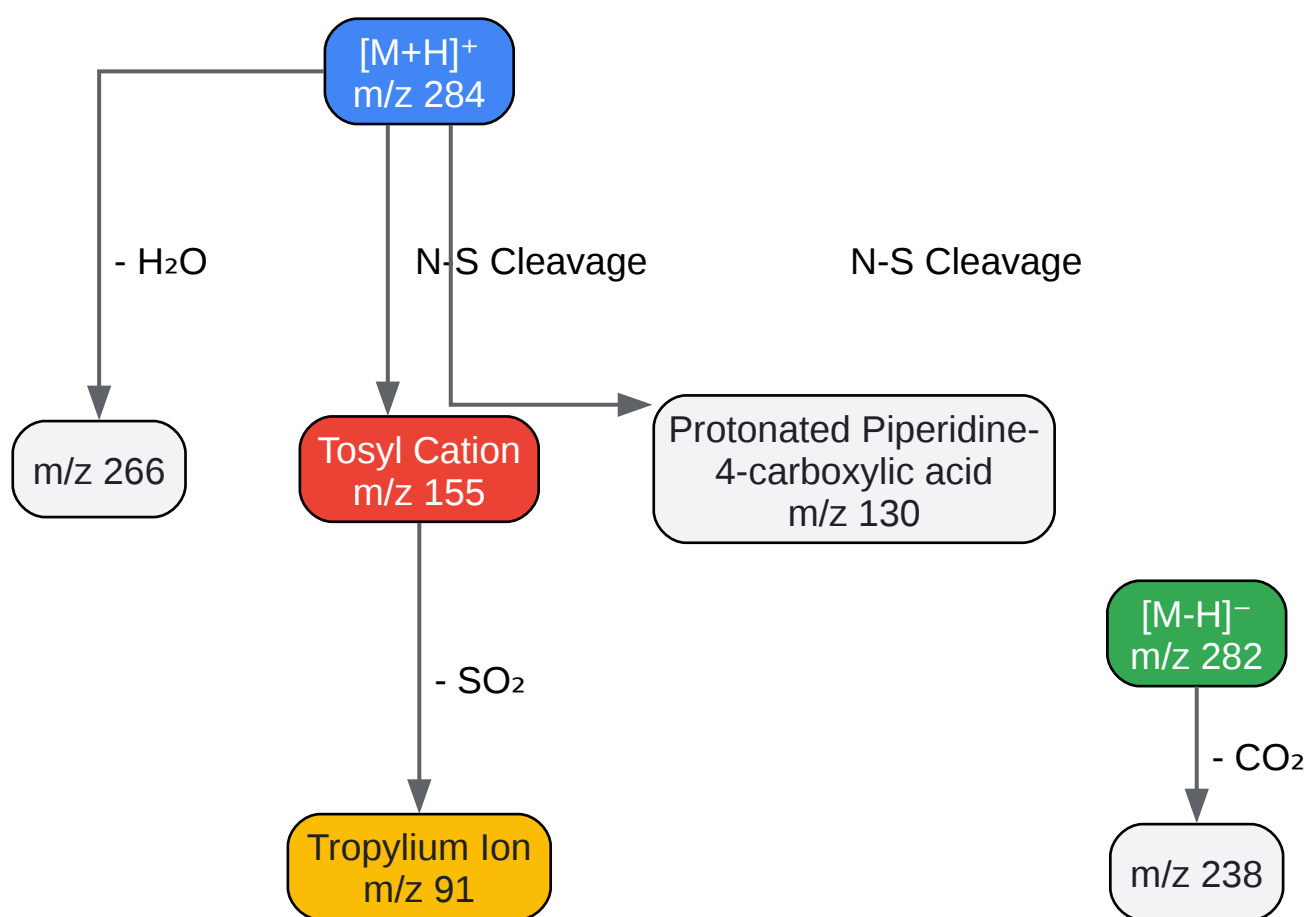
with the tosyl and carboxylic acid groups. A study on N-tosyl haloanilines demonstrated that fragmentation of the protonated molecules in ESI-MS/MS predominantly resulted in the formation of a stable tosyl cation.[4] Similarly, carboxylic acids are known to lose water or the entire COOH group.[5]

Key Predicted Fragments in Positive Mode:

m/z (Nominal)	Formula	Description of Loss/Fragment
284	$[C_{13}H_{18}NO_4S]^+$	Protonated Molecule $[M+H]^+$
266	$[C_{13}H_{16}NO_3S]^+$	Loss of water (H_2O) from the carboxylic acid
155	$[C_7H_7O_2S]^+$	Cleavage of the N-S bond to form the tosyl cation
130	$[C_6H_{12}NO_2]^+$	Cleavage of the N-S bond to form protonated piperidine-4-carboxylic acid
91	$[C_7H_7]^+$	Tropylium ion, formed from the tosyl group by loss of SO_2

The formation of the tosyl cation at m/z 155 is often a dominant peak and serves as a diagnostic marker for tosylated compounds. The subsequent loss of SO_2 from this fragment to produce the tropylium ion at m/z 91 is also a common and energetically favorable process.

Diagram: Proposed ESI+ Fragmentation Pathway



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Caption: Predicted fragmentation of [M-H]⁻ for **1-Tosylpiperidine-4-carboxylic acid**.

Experimental Protocol: LC-MS/MS Analysis

A robust Liquid Chromatography-Mass Spectrometry (LC-MS) method is essential for the separation and detection of **1-Tosylpiperidine-4-carboxylic acid** from reaction mixtures or biological samples. [6] The following protocol provides a validated starting point for method development.

Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **1-Tosylpiperidine-4-carboxylic acid** in methanol or acetonitrile.

- Working Solution: Serially dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
- Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Conditions

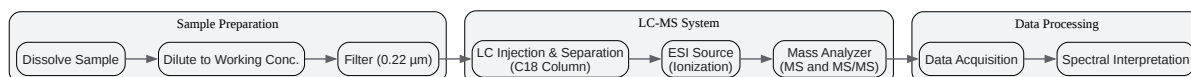
- Column: C18 reverse-phase column (e.g., Waters Atlantis C18, 5 µm, 3.9x100 mm) is a suitable choice for retaining this moderately polar compound. [6]* Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: 95% to 5% B
 - 20-25 min: Hold at 5% B (re-equilibration)
- Flow Rate: 0.5 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

- Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
- Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/Hr (Nitrogen).
- Cone Gas Flow: 50 L/Hr (Nitrogen).
- MS Scan Range: m/z 50-500 for full scan analysis.
- MS/MS Analysis:
 - Isolate the precursor ions (m/z 284.1 for +ESI, m/z 282.1 for -ESI).
 - Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.

Diagram: General LC-MS Workflow



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Sources

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